(2S)-1-[(oxetan-3-yl)amino]propan-2-ol
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Overview
Description
(2S)-1-[(oxetan-3-yl)amino]propan-2-ol is a chiral compound featuring an oxetane ring and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(oxetan-3-yl)amino]propan-2-ol typically involves the reaction of oxetane derivatives with amino alcohols under controlled conditions. One common method includes the nucleophilic substitution of an oxetane ring with an amino alcohol in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a base like sodium hydride to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(oxetan-3-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce cyclic alcohols.
Scientific Research Applications
(2S)-1-[(oxetan-3-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-[(oxetan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, while the amino alcohol moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(oxetan-3-yl)amino]butan-2-ol
- (2S)-1-[(oxetan-3-yl)amino]pentan-2-ol
Uniqueness
(2S)-1-[(oxetan-3-yl)amino]propan-2-ol is unique due to its specific chiral center and the presence of both an oxetane ring and an amino alcohol moiety. This combination of structural features provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-1-(oxetan-3-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)2-7-6-3-9-4-6/h5-8H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRDVXKBPHPQMH-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1COC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC1COC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689956-55-5 |
Source
|
Record name | (2S)-1-[(oxetan-3-yl)amino]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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